Octadecane

Catalog No.
S582843
CAS No.
593-45-3
M.F
C18H38
M. Wt
254.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecane

CAS Number

593-45-3

Product Name

Octadecane

IUPAC Name

octadecane

Molecular Formula

C18H38

Molecular Weight

254.5 g/mol

InChI

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3

InChI Key

RZJRJXONCZWCBN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC

Solubility

In water, 6.00X10-3 mg/L at 25 °C
Insoluble in water
Slightly soluble in ethanol; soluble in ethyl ether, acetone, chloroform; ligroin
Soluble in alcohol, acetone, ether, petroleum, coal tar hydrocarbons
6e-06 mg/mL at 25 °C

Synonyms

octadecane, octadecane, 1-(14)C-labeled cpd, octadecane, 14C-labeled cpd

Canonical SMILES

CCCCCCCCCCCCCCCCCC

Thermal Energy Storage in Building Materials

Specific Scientific Field: Thermal energy storage phase-change materials (PCMs) fall within the domain of materials science and engineering, specifically focusing on energy conservation and management.

Summary of the Application: Octadecane, a long-chain hydrocarbon, is commonly used as a PCM due to its high latent heat capacity during phase transitions. In particular, it undergoes a solid-to-liquid phase change at a specific temperature, absorbing or releasing energy in the process. Researchers have explored incorporating octadecane microcapsules into building materials to enhance energy efficiency.

Experimental Procedures:

Results and Outcomes: The modification using MnO2 particles effectively enhances the thermal properties and encapsulation efficiency of n-octadecane microcapsules. These findings contribute to the development of energy-efficient building materials that utilize phase-change energy storage .

Thermophysical Property Data Compilation

Specific Scientific Field: Thermophysical property data compilation involves materials science and thermodynamics.

Summary of the Application: Researchers have derived temperature-dependent functions for essential material properties of octadecane. Over 80 references were reviewed to measure various thermophysical properties of octadecane, aiding in phase change studies and energy storage applications .

Shape-Stabilized Phase Change Materials

Specific Scientific Field: This application lies at the intersection of materials science, chemistry, and energy storage.

Summary of the Application: Octadecane-encapsulated shape-stabilized phase change materials (SSPCMs) are investigated. The surface area of palm kernel shell activated carbon (PKSAC) affects the properties of these SSPCMs. Researchers explore their potential for thermal energy storage .

Octadecane, with the chemical formula C18H38\text{C}_{18}\text{H}_{38}, is a straight-chain alkane hydrocarbon consisting of 18 carbon atoms. It is a colorless solid at room temperature and pressure, distinguished as the lowest carbon number alkane that remains solid under these conditions. Octadecane has a molecular weight of approximately 254.51 g/mol and is often referred to as n-octadecane or simply octadecan . Its structure can be represented as CH3(CH2)16CH3\text{CH}_3(\text{CH}_2)_{16}\text{CH}_3, indicating its saturated nature with no double or triple bonds.

Octadecane primarily undergoes combustion reactions, where it reacts with oxygen to produce carbon dioxide and water. The general combustion reaction can be represented as:

C18H38+27O218CO2+19H2O\text{C}_{18}\text{H}_{38}+27\text{O}_2\rightarrow 18\text{CO}_2+19\text{H}_2\text{O}

In addition to combustion, octadecane can participate in hydrogenation reactions, where it can be formed from oleyl alcohol through a series of hydrogenation steps . It exhibits stability under normal conditions but can react with strong oxidizing agents when heated or ignited, leading to potential hazards such as charring and ignition of nearby combustibles .

Octadecane has been identified as a metabolite in certain bacterial and plant species, indicating its role in biological systems. Its presence in biological pathways suggests potential functions in cellular processes, although specific mechanisms remain less well-studied compared to more prominent metabolites .

The synthesis of octadecane can be accomplished through various methods:

  • Hydrogenation of Oleyl Alcohol: This involves the hydrogenation of oleyl alcohol to stearyl alcohol, followed by dehydration to form n-octadecene, and finally hydrogenation to yield octadecane .
  • Fischer-Tropsch Synthesis: A method that converts carbon monoxide and hydrogen into liquid hydrocarbons, including octadecane.
  • Natural Extraction: Octadecane can also be extracted from natural sources such as plant waxes.

Octadecane has several applications across various industries:

  • Phase Change Materials: Due to its thermal properties, it is used in thermal energy storage systems.
  • Cosmetics: Utilized as an emollient and thickening agent in cosmetic formulations.
  • Lubricants: Acts as a lubricant base oil due to its viscosity characteristics.
  • Chemical Intermediate: Serves as a precursor for the synthesis of various chemical compounds.

Research indicates that octadecane interacts with metal surfaces, such as iron, where it adsorbs at room temperature, leading to the production of gases like hydrogen, methane, and carbon monoxide . This interaction is significant for understanding its behavior in catalytic processes and corrosion studies.

Octadecane shares similarities with other long-chain alkanes. Here are some comparable compounds:

CompoundFormulaMelting Point (°C)Boiling Point (°C)Unique Feature
HexadecaneC₁₆H₃₄18.3287.5Solid at room temperature
NonadecaneC₁₉H₃₈29.4316Higher melting point
EicosaneC₂₀H₄₂36.1344Longer chain length

Uniqueness of Octadecane

Octadecane is unique due to its position as the shortest alkane that is solid at room temperature, which makes it particularly useful in applications requiring phase change materials. Its physical properties, such as melting and boiling points, also make it distinct compared to both shorter and longer-chain alkanes.

Physical Description

N-octadecane is a colorless liquid. (NTP, 1992)
Liquid; Other Solid
Clear liquid; [CAMEO] White, low melting solid; [MSDSonline]
Solid

Color/Form

Needles from alcohol, ether-methanol
Colorless liquid

XLogP3

9.3

Exact Mass

254.297351212 g/mol

Monoisotopic Mass

254.297351212 g/mol

Boiling Point

601 °F at 760 mmHg (NTP, 1992)
Boiling point equals 601 °F
316 °C
316.00 to 317.00 °C. @ 760.00 mm Hg

Flash Point

212 °F (NTP, 1992)
Flash point equals 212 °F
166 °C (331 °F) - closed cup

Heavy Atom Count

18

Vapor Density

8.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.7768 at 82 °F (NTP, 1992) - Less dense than water; will float
0.7768 g/cu cm at 28 °C

LogP

Kow = 2.3X10+8 (log Kow 8.36)

Odor

Fuel-like

Decomposition

Hazardous decomposition products formed under fire conditions. Carbon oxides.

Melting Point

82.9 °F (NTP, 1992)
[CAMEO] 82 °F
28.17 °C
28 °C

UNII

N102P6HAIU

GHS Hazard Statements

Aggregated GHS information provided by 1531 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 108 of 1531 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1423 of 1531 companies with hazard statement code(s):;
H304 (99.51%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

3.41X10-4 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

593-45-3

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/
The trans-membrane transport of hydrocarbons is an important and complex aspect of the process of biodegradation of hydrocarbons by microorganisms. The mechanism of transport of (14)C n-octadecane by Pseudomonas sp. DG17, an alkane-degrading bacterium, was studied by the addition of ATP inhibitors and different substrate concentrations. When the concentration of n-octadecane was higher than 4.54 umol/L, the transport of (14)C n-octadecane was driven by a facilitated passive mechanism following the intra/extra substrate concentration gradient. However, when the cells were grown with a low concentration of the substrate, the cellular accumulation of n-octadecane, an energy-dependent process, was dramatically decreased by the presence of ATP inhibitors, and n-octadecane accumulation continually increased against its concentration gradient. Furthermore, the presence of non-labeled alkanes blocked (14)C n-octadecane transport only in the induced cells, and the trans-membrane transport of n-octadecane was specific with an apparent dissociation constant K t of 11.27 umol/L and V max of 0.96 umol/min/mg protein. The results indicated that the trans-membrane transport of n-octadecane by Pseudomonas sp. DG17 was related to the substrate concentration and ATP.

Wikipedia

Octadecane
Oxibendazole

Biological Half Life

21.00 Days

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient; Solvent

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Miscellaneous Manufacturing
Textiles, apparel, and leather manufacturing
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Octadecane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
A new method for separation of 11 n-alkanes: octane, o-nonane, n-decane, n-undecane, n-dodecane, n-tridecane, n-tetradecane, n-pentdecne, n-hexadecath, heptadecane, n-octadecane in soil samples was developed. Kuderna-Danish (K.D.) concentrator enrichment prior to ultrasonic extraction and the silicone chromatography column purification and with gas chromatography flame ionization detection (GC-FID) could be used for n-alkanes determination. The micro channels of open tubular column were fabricated onto a silicon wafer to replace the quartz capillary chromatographic column. The column structure and analysis parameters that affected the column separation were investigated and optimized. Under optimal conditions, the extract reagent was centrifuged and collected. A silicone chromatography column and a K.D. concentrator were used for further clean-up and enrichment. Using this method, the limits of detection (LOD) and limits of quantification (LOQ) were obtained in the range of 0.03-0.15 and 0.1-0.5 mg/kg in soil samples, respectively. The relative standard deviation (RSD) was under 12%. The optimized procedure that presented good analytical performance (with recoveries ranging from 56.5% to 89.2%), was successfully applied to determine n-alkane content in farmland soil samples adjacent to a highway. The results showed that the MWCNTs-functionalized column is capable of separating the alkane contaminations with high resolution in about 3 min, which is much shorter than that of GC-MS and other conventional analytical methods, demonstrating its great potential for rapid analysis.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-octadecane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

The trans-membrane transport of hydrocarbons is an important and complex aspect of the process of biodegradation of hydrocarbons by microorganisms. The mechanism of transport of (14)C n-octadecane by Pseudomonas sp. DG17, an alkane-degrading bacterium, was studied by the addition of ATP inhibitors and different substrate concentrations. When the concentration of n-octadecane was higher than 4.54 umol/L, the transport of (14)C n-octadecane was driven by a facilitated passive mechanism following the intra/extra substrate concentration gradient. However, when the cells were grown with a low concentration of the substrate, the cellular accumulation of n-octadecane, an energy-dependent process, was dramatically decreased by the presence of ATP inhibitors, and n-octadecane accumulation continually increased against its concentration gradient. Furthermore, the presence of non-labeled alkanes blocked (14)C n-octadecane transport only in the induced cells, and the trans-membrane transport of n-octadecane was specific with an apparent dissociation constant K t of 11.27 umol/L and V max of 0.96 umol/min/mg protein. The results indicated that the trans-membrane transport of n-octadecane by Pseudomonas sp. DG17 was related to the substrate concentration and ATP.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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